molecular formula C4H9ClF3NO2S B2636493 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride CAS No. 1275596-05-8

2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride

Cat. No.: B2636493
CAS No.: 1275596-05-8
M. Wt: 227.63
InChI Key: SQQJGJGTBYSBMC-UHFFFAOYSA-N
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Description

2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of an aminoethanesulfonyl group and a trifluoroethane moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride typically involves the oxidative halogenation of 2-aminoethanethiol or bis-(2-aminoethyl)-disulfide in their acid addition salt forms. This process yields 2-aminoethanesulfonyl halogenide acid addition salt, which is then reacted with a nucleophilic azide in a polar solvent . The resulting product is further processed to obtain the desired hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The trifluoroethane moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like azides. Reaction conditions typically involve controlled temperatures and the use of polar solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can participate in various biochemical reactions, including enzyme inhibition and modulation of signaling pathways. Its trifluoroethane moiety contributes to its stability and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride is unique due to its trifluoroethane moiety, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds.

Properties

IUPAC Name

2-(2,2,2-trifluoroethylsulfonyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO2S.ClH/c5-4(6,7)3-11(9,10)2-1-8;/h1-3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQJGJGTBYSBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1275596-05-8
Record name 2-(2-aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride
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